2-[4-(2-Aminoethoxy)phenyl]acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[4-(2-aminoethoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c11-5-6-14-9-3-1-8(2-4-9)7-10(12)13/h1-4H,5-7,11H2,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHOBUHNUIBRHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)N)OCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Derivative Chemistry of 2 4 2 Aminoethoxy Phenyl Acetamide
Retrosynthetic Analysis of the 2-[4-(2-Aminoethoxy)phenyl]acetamide Framework
A logical retrosynthetic analysis of this compound identifies key bond disconnections that reveal plausible starting materials. The primary disconnection points are the amide and the ether linkages.
Amide Bond Disconnection: Cleavage of the amide bond (C-N) suggests 2-[4-(2-aminoethoxy)phenyl]acetic acid and ammonia (B1221849) or an ammonia equivalent as the immediate precursors. This is a common and reliable disconnection in amide synthesis.
Ether Bond Disconnection: The ether linkage (C-O) on the phenyl ring can be disconnected to yield 2-(4-hydroxyphenyl)acetamide and a suitable 2-aminoethyl synthon, such as 2-chloroethylamine (B1212225) or a protected version like N-(2-chloroethyl)phthalimide.
Further Disconnections: The 2-(4-hydroxyphenyl)acetamide precursor can be further disconnected at the amide bond to 4-hydroxyphenylacetic acid and ammonia. 4-Hydroxyphenylacetic acid is a readily available commercial starting material.
This analysis suggests a convergent synthetic strategy where the phenylacetic acid core is first functionalized with the aminoethoxy side chain, followed by amidation, or a linear approach where the acetamide (B32628) is formed first, followed by etherification.
Classical and Modern Synthetic Routes for this compound
Based on the retrosynthetic analysis, several synthetic routes can be devised, employing both classical and modern chemical transformations.
Amidation Reactions and Linker Strategies in Acetamide Synthesis
The formation of the acetamide group is a crucial step. Classically, this can be achieved by activating the carboxylic acid of a 2-[4-(2-aminoethoxy)phenyl]acetic acid derivative.
Acid Chloride Formation: The carboxylic acid can be converted to the more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride readily reacts with ammonia to form the desired acetamide.
Coupling Reagents: Modern amidation methods often employ coupling reagents to facilitate the reaction between a carboxylic acid and an amine under milder conditions. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields.
| Coupling Agent | Additive | Typical Solvent | Temperature (°C) |
| DCC | HOBt | Dichloromethane (DCM) | 0 to rt |
| EDC | HOBt | Dichloromethane (DCM) | 0 to rt |
| HATU | DIPEA | Dimethylformamide (DMF) | 0 to rt |
Table 1: Common Coupling Reagents for Amidation.
Functional Group Interconversions Involving Aminoethoxy and Phenyl Moieties
The introduction and manipulation of the aminoethoxy and phenyl groups are central to the synthesis.
A key strategy involves the etherification of a phenolic precursor, such as 2-(4-hydroxyphenyl)acetamide or 4-hydroxyphenylacetic acid. The Williamson ether synthesis is a classical and effective method. researchgate.net This involves deprotonating the phenol (B47542) with a suitable base (e.g., sodium hydride, potassium carbonate) to form the phenoxide, which then acts as a nucleophile to displace a leaving group from a 2-aminoethyl electrophile. To avoid side reactions with the free amine, a protected aminoethyl halide, such as N-(2-chloroethyl)phthalimide or Boc-protected 2-bromoethylamine, is often used. The protecting group is then removed in a subsequent step.
For instance, 2-(4-hydroxyphenyl)acetic acid can be reacted with a protected 2-haloethylamine in the presence of a base, followed by deprotection and amidation to yield the final product.
Transition Metal-Catalyzed Coupling Reactions in Phenylacetamide Synthesis
While direct transition metal-catalyzed coupling to form the entire this compound framework in one step is not commonly reported, transition metals play a significant role in the synthesis of the precursors. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, could be employed to construct the substituted phenyl ring system if starting from simpler aromatic precursors. mdpi.com
More relevant to the final steps, copper-catalyzed Ullmann-type coupling reactions can be used for the formation of the aryl ether bond, providing an alternative to the classical Williamson ether synthesis. organic-chemistry.org These reactions typically involve coupling an aryl halide with an alcohol in the presence of a copper catalyst and a ligand.
Synthesis of Structural Analogs and Derivatives of this compound
The synthetic routes described for this compound can be readily adapted to produce a wide range of structural analogs and derivatives.
Variation of the Acetamide Moiety: By using primary or secondary amines other than ammonia in the amidation step, a library of N-substituted derivatives can be generated.
Modification of the Aminoethoxy Chain: The length and substitution of the aminoethoxy chain can be varied by using different amino alcohols in the etherification step. For example, using 3-amino-1-propanol would lead to a propoxy analog.
Substitution on the Phenyl Ring: Starting with substituted 4-hydroxyphenylacetic acid derivatives allows for the introduction of various functional groups on the aromatic ring.
These modifications can be used to systematically explore the structure-activity relationships of this class of compounds for various applications.
Modifications of Phenyl Ring Substitutions
The aromatic core of this compound is a prime target for substitution, allowing for the introduction of various functional groups that can modulate the molecule's electronic and steric properties. Synthetic strategies typically involve either the use of pre-substituted starting materials or the direct functionalization of a common intermediate.
A common approach begins with a substituted 4-hydroxyphenylacetic acid derivative. For instance, the synthesis of derivatives with substituents at the 3-position of the phenyl ring can be achieved by starting with the appropriately substituted 4-hydroxyphenylacetic acid. This precursor can then undergo etherification with a protected 2-aminoethanol derivative, followed by amidation to yield the final product.
One notable example is the synthesis of nitro- and hydroxy-substituted analogs. The introduction of a nitro group at the 3-position, yielding N-{3-(3,4-dimethylphenyl)propyl}-4-(2-aminoethoxy)-3-nitrophenylacetamide, has been reported. googleapis.com This is typically achieved by nitration of a suitable precursor. Subsequent reduction of the nitro group can then provide the corresponding amino derivative, which can be further modified. Another example is the preparation of N-(4-phenylbutyl)-4-(2-aminoethoxy)-3-hydroxyphenylacetamide, demonstrating the introduction of a hydroxyl group on the phenyl ring. googleapis.com
The synthesis of these derivatives often involves a multi-step process that may include protection and deprotection of the amino and hydroxyl groups to ensure regioselectivity. The choice of solvent and base is crucial for the etherification step, with polar aprotic solvents and a suitable base like sodium hydride often being employed. googleapis.com
| Substituent | Position | Synthetic Precursor | Key Reaction Step | Reference |
|---|---|---|---|---|
| Nitro (-NO2) | 3 | Substituted 4-hydroxyphenylacetic acid | Nitration | googleapis.com |
| Hydroxy (-OH) | 3 | Substituted 4-hydroxyphenylacetic acid | Demethylation or other protective group removal | googleapis.com |
Alterations in the Aminoethoxy Side Chain
The aminoethoxy side chain of this compound offers significant opportunities for structural variation. Modifications can be made to the terminal amino group, or the entire ethylamine (B1201723) moiety can be replaced with other functionalities.
A common strategy for modifying the terminal amino group involves the alkylation or acylation of the primary amine. For instance, the synthesis of N,N-dialkylated derivatives can be achieved by reacting the primary amine with appropriate alkyl halides.
A well-documented alteration involves the replacement of the primary amine with a cyclic amine, such as a morpholine (B109124) ring. The synthesis of 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues has been reported, starting from 2-(4-hydroxyphenyl)acetic acid. researchgate.netias.ac.in This acid is first condensed with an appropriate aromatic amine, and the resulting intermediate is then reacted with 1-(2-chloroethyl)morpholine hydrochloride to yield the final product. researchgate.netias.ac.in This method provides a versatile route to a variety of N-aryl acetamides with a morpholinoethoxy side chain.
The synthesis of other cyclic amine derivatives, such as piperidinyl or piperazinyl analogues, can be envisioned using similar synthetic strategies by employing the corresponding chloroethyl-substituted cyclic amines. The choice of the base and reaction conditions is critical to facilitate the nucleophilic substitution reaction.
| Side Chain Modification | Synthetic Precursor | Key Reagent | Key Reaction Step | Reference |
|---|---|---|---|---|
| Morpholinoethoxy | 2-(4-hydroxyphenyl)-N-phenylacetamide | 1-(2-chloroethyl)morpholine hydrochloride | Williamson ether synthesis | researchgate.netias.ac.in |
| N,N-Dialkylaminoethoxy | This compound | Alkyl halide | N-Alkylation | General Method |
Amide Linker Variations and Their Synthetic Implications
The amide bond in this compound serves as a crucial linker that can also be the subject of synthetic modification. Variations can be introduced by altering the substituent on the amide nitrogen or by replacing the entire acetamide moiety with other functional groups.
The synthesis of N-substituted phenylacetamide derivatives is a common strategy to explore the chemical space around this part of the molecule. This is typically achieved by reacting 2-[4-(2-aminoethoxy)phenyl]acetic acid or its activated derivative (such as an acyl chloride) with a variety of primary or secondary amines. For example, the synthesis of N-aryl acetamide derivatives has been accomplished by condensing 2-(4-hydroxyphenyl)acetic acid with various aromatic amines, followed by the introduction of the aminoethoxy side chain. researchgate.netias.ac.in
Furthermore, the entire acetamide linker can be replaced. While direct examples for the 2-[4-(2-Aminoethoxy)phenyl] core are not extensively detailed in the provided search results, general synthetic organic chemistry principles allow for the conversion of the precursor 2-[4-(2-aminoethoxy)phenyl]acetic acid into other functional groups such as esters, ketones, or other heterocyclic systems, thereby fundamentally altering the linker.
| Amide Linker Variation | Synthetic Precursor | Key Reagent | Key Reaction Step | Reference |
|---|---|---|---|---|
| N-Aryl acetamide | 2-[4-(2-Aminoethoxy)phenyl]acetic acid | Substituted aniline | Amide coupling | researchgate.netias.ac.in |
| N-Alkyl acetamide | 2-[4-(2-Aminoethoxy)phenyl]acetic acid | Alkylamine | Amide coupling | General Method |
Molecular Mechanism of Action and Biological Target Engagement Studies of 2 4 2 Aminoethoxy Phenyl Acetamide
Biochemical Characterization of Molecular Interactions
The biochemical interactions of phenylacetamide derivatives often involve direct engagement with enzymes and receptors, leading to the modulation of their activity. These interactions are fundamental to their therapeutic or biological effects.
Phenylacetamide derivatives have been identified as potent inhibitors of various enzymes. For instance, a series of isatin (B1672199) N-phenylacetamide based sulphonamides were synthesized and evaluated for their inhibitory activity against human carbonic anhydrase (hCA) isoforms. One derivative, an indole-2,3-dione compound, demonstrated significant inhibition of hCA I and hCA II with Kᵢ values of 45.10 nM and 5.87 nM, respectively. nih.gov This compound also showed noteworthy activity against the tumor-associated hCA XII isoform with a Kᵢ of 7.91 nM. nih.gov
Another study focused on 4,5-diphenylimidazole-N-phenylacetamide derivatives as inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism. All synthesized compounds in this series showed superior α-glucosidase inhibition compared to the standard inhibitor acarbose, with IC₅₀ values ranging from 90.0 to 598.5 µM. researchgate.net The most potent compound in this series exhibited competitive inhibition with a Kᵢ value of 86.3 μM. researchgate.net
Furthermore, certain 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives have been investigated as inhibitors of monoamine oxidase (MAO), an enzyme crucial in the metabolism of neurotransmitters. nih.gov Inhibition of MAO can increase the levels of neurotransmitters like serotonin (B10506) and dopamine, which is a therapeutic strategy for depression. nih.gov The metabolism of monoamine neurotransmitters by MAO can also produce reactive oxygen species (ROS), and by inhibiting this process, these compounds may act as neuroprotective agents. nih.gov
The following table summarizes the enzyme inhibition data for some phenylacetamide derivatives:
| Derivative Class | Target Enzyme | Inhibition Constant (Kᵢ) | IC₅₀ Value |
|---|---|---|---|
| Isatin N-phenylacetamide sulphonamide | hCA I | 45.10 nM | N/A |
| Isatin N-phenylacetamide sulphonamide | hCA II | 5.87 nM | N/A |
| Isatin N-phenylacetamide sulphonamide | hCA XII | 7.91 nM | N/A |
| 4,5-diphenylimidazole-N-phenylacetamide | α-glucosidase | 86.3 µM (most potent) | 90.0–598.5 µM |
For example, a study on 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide revealed high affinity for the σ1 receptor, with a Kᵢ of 42 nM. nih.gov This compound was also found to be 36 times more selective for the σ1 receptor over the σ2 receptor. nih.gov Molecular docking studies of this compound suggested a salt bridge formation between the ionized morpholine (B109124) ring and the Asp126 residue of the σ1 receptor, along with interactions with other key residues such as Tyr120, His154, and Trp164. nih.gov
The binding of ligands to receptors can be influenced by various factors, including the presence of charged groups and the role of water molecules at the binding site. researchgate.net The formation of salt bridges, hydrogen bonds, and π-ionic interactions can significantly affect the binding kinetics. researchgate.net For instance, an acetylcholine-esterase inhibitor with a charged group exhibited a 50-fold faster association rate and a 10-fold slower dissociation rate compared to a similar analog without the charged group. researchgate.net
Cellular Pathway Modulation Investigations
The biological effects of phenylacetamide derivatives are often a consequence of their ability to modulate various cellular signaling pathways. These modulations can lead to outcomes such as cell cycle arrest, apoptosis, and changes in gene expression.
Several studies have demonstrated the cytotoxic and pro-apoptotic activities of phenylacetamide derivatives in various cancer cell lines. In one study, a series of phenylacetamide derivatives were evaluated for their effects on MCF-7, MDA-MB-468, and PC-12 cancer cell lines. tbzmed.ac.ir One particular derivative, designated as 3d, showed a potent IC₅₀ value of 0.6±0.08 μM against both MDA-MB-468 and PC-12 cells. tbzmed.ac.ir Other derivatives, 3c and 3d, also exhibited significant cytotoxicity against MCF-7 cells with IC₅₀ values of 0.7±0.08 μM and 0.7±0.4 μM, respectively. tbzmed.ac.ir
Another investigation into 2-(4-Fluorophenyl)-N-phenylacetamide derivatives revealed their potential as anticancer agents, particularly against the PC3 prostate carcinoma cell line. nih.gov Compounds with a nitro moiety (2a-2c) showed higher cytotoxicity than those with a methoxy (B1213986) moiety (2d-2f). nih.gov Specifically, compound 2b had an IC₅₀ of 52 μM and compound 2c had an IC₅₀ of 80 μM against the PC3 cell line. nih.gov
A resveratrol (B1683913) phenylacetamide derivative was found to perturb cytoskeleton dynamics and interfere with the migration potential of breast cancer cells. mdpi.com This compound was shown to be an inhibitor of tubulin and actin polymerization and a promoter of actin depolymerization. mdpi.com It also inhibited in vitro cell migration and reduced the number of spheroids in both MCF-7 and MDA-MB-231 breast cancer cells. mdpi.com
The following table summarizes the cytotoxic effects of some phenylacetamide derivatives in different cancer cell lines:
| Derivative | Cell Line | IC₅₀ Value |
|---|---|---|
| Phenylacetamide derivative 3d | MDA-MB-468 | 0.6±0.08 μM |
| Phenylacetamide derivative 3d | PC-12 | 0.6±0.08 μM |
| Phenylacetamide derivative 3c | MCF-7 | 0.7±0.08 μM |
| Phenylacetamide derivative 3d | MCF-7 | 0.7±0.4 μM |
| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide (2c) | PC3 | 80 μM |
| 2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamide (2b) | PC3 | 52 μM |
The cellular effects of phenylacetamide derivatives are often mediated by changes in gene expression and protein regulation. For instance, the pro-apoptotic activity of some phenylacetamide derivatives is associated with the upregulation of Bcl-2, Bax, and FasL RNA expression, as well as increased caspase 3 activity. tbzmed.ac.ir These findings suggest that these compounds can trigger both intrinsic and extrinsic apoptotic pathways. tbzmed.ac.ir
In a study involving thioacetamide-induced hepatotoxicity in rats, treatment with Phyllanthus niruri, which contains various bioactive compounds, led to the regulation of genes such as TGF-beta, Collalpha1, MMP2, and TIMP1. researchgate.net While not a direct study of a phenylacetamide, it demonstrates how complex natural extracts can modulate gene expression in a disease model.
Phenolic compounds, a broad class that includes derivatives of phenylacetamide, are known to modulate a wide range of inflammation-associated signaling pathways. nih.gov These include transcription factors like NF-κB and AP-1, as well as MAPKs and the PI3K/Akt pathway. nih.gov The modulation of these pathways can, in turn, affect the expression of inflammatory mediators. nih.gov
Elucidation of Structure-Mechanism Relationships for Phenylacetamide Derivatives
The biological activity of phenylacetamide derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies aim to identify the chemical moieties responsible for their effects. For example, in a series of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives designed as Forkhead Box M1 (FOXM1) inhibitors, the electronic properties of the substituents on the phenylacetamide ring were found to be crucial for their inhibitory activity. nih.gov Electron-withdrawing groups like -CN at position 2 of the phenylacetamide ring significantly decreased FOXM1 protein levels, while groups like -CF₃, -NO₂, and -CH₃ led to a loss of activity. nih.gov
In another study of novel sodium channel blockers, the lipophilicity of the amine portion of the molecule was found to correlate with more potent Na⁺ channel blockade. nih.gov The presence of a phenyl ring near the amine group and a three-carbon spacer between the amide and amine were also identified as important structural features for inhibitory potency. nih.gov
For sulfonamide-1,2,3-triazole-acetamide derivatives acting as urease inhibitors, SAR studies have also been conducted to optimize their structure based on substituents on the acetamide (B32628) moiety. researchgate.net These studies are essential for the rational design of more potent and selective inhibitors. The lipophilicity of N-substituted-2-phenylacetamide derivatives has been investigated as a key physicochemical parameter that influences their potential biological activity. researchgate.net
Computational Chemistry and in Silico Approaches in the Research of 2 4 2 Aminoethoxy Phenyl Acetamide
Quantum Chemical Calculations and Spectroscopic Property Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for investigating the electronic structure, geometry, and spectroscopic properties of molecules. nih.gov These calculations provide a theoretical framework for understanding the fundamental characteristics of a compound like 2-[4-(2-Aminoethoxy)phenyl]acetamide.
DFT studies can be employed to determine the optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles. Furthermore, these calculations can predict various electronic properties. A key aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller energy gap suggests higher reactivity. nih.gov
In studies of related acetamide (B32628) derivatives, DFT calculations have been used to compute global descriptive parameters that quantify reactivity. nih.gov These parameters, derived from HOMO and LUMO energies, help in understanding the molecule's behavior in chemical reactions.
Moreover, quantum chemical methods are instrumental in predicting spectroscopic properties. Theoretical vibrational frequencies can be calculated and compared with experimental data from Fourier-Transform Infrared (FTIR) and Raman spectroscopy to confirm the molecular structure and assign vibrational modes. researchgate.net Similarly, theoretical calculations can aid in the interpretation of Nuclear Magnetic Resonance (NMR) spectra and UV-Visible electronic spectra, providing a comprehensive understanding of the molecule's structural and electronic features. nih.govresearchgate.net
Table 1: Key Parameters from Quantum Chemical Calculations for Acetamide Derivatives
| Parameter | Description | Significance in Research |
|---|---|---|
| Optimized Geometry | The lowest energy arrangement of atoms in the molecule, including bond lengths and angles. | Provides the most stable 3D structure, which is the basis for all other computational studies. |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | An indicator of molecular stability and reactivity; a smaller gap implies higher reactivity. nih.gov |
| Vibrational Frequencies | Calculated frequencies of molecular vibrations. | Used to predict and interpret experimental IR and Raman spectra for structural confirmation. researchgate.net |
| Chemical Shifts | Theoretically predicted NMR chemical shifts. | Aids in the assignment of signals in experimental ¹H and ¹³C NMR spectra. researchgate.net |
Molecular Docking and Ligand-Target Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. chemprob.org This method is fundamental in drug discovery for identifying potential biological targets and understanding the mechanism of ligand-receptor binding. For this compound, docking simulations can elucidate how it might interact with various proteins.
The process involves placing the ligand in the binding site of the protein and evaluating the binding affinity using a scoring function, often expressed in kcal/mol. researchgate.net Lower binding energy scores typically indicate a more stable and favorable interaction. nih.gov
Docking studies on various acetamide analogs have revealed key interactions that stabilize the ligand-protein complex. These interactions commonly include:
Hydrogen Bonds: Crucial for specificity and affinity, formed between hydrogen bond donors and acceptors on the ligand and the protein.
Hydrophobic Interactions: Occur between nonpolar regions of the ligand and protein.
Pi-Pi Stacking: Interactions between aromatic rings.
For example, docking studies of N-substituted acetamide derivatives with targets like the P2Y14 receptor have helped identify crucial binding modes and interactions that contribute to their antagonistic activity. nih.gov Similarly, research on other acetamide compounds has used docking to explore interactions with enzymes like cyclooxygenase-2 (COX-2) and insulin-like growth factor 1 receptor (IGF-1R), identifying specific amino acid residues in the active site that are critical for binding. nih.govchemprob.org The visualization of these docked poses provides a 3D representation of how the ligand fits into the active site, guiding further structural modifications to enhance binding affinity and selectivity. chemprob.org
Table 2: Example of Molecular Docking Results for Acetamide Analogs against Various Protein Targets
| Compound Type | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| Phenyl Acetamide Derivative | Prostaglandin Synthetase-2 (COX-II) | High scores reported | Not specified | chemprob.org |
| N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide | Matrix Metalloproteinase-2 (MMP-2) | -6.49 to -7.48 | Not specified | nih.gov |
| 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide | Insulin-like growth factor 1 receptor (IGF-1R) | Not specified | Different non-covalent interactions predicted | nih.gov |
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms over time, providing insights into the conformational flexibility of the molecule and the stability of its complex with a biological target. semanticscholar.org
For a flexible molecule like this compound, conformational analysis is important. Theoretical calculations can predict the existence of multiple stable conformers (e.g., gauche and cis) in different environments, such as in the gas phase or in various solvents. nih.gov These studies can reveal how solvent polarity influences the conformational equilibrium. nih.gov
When applied to a ligand-protein complex, MD simulations can be used to assess the stability of the binding pose predicted by docking. By simulating the complex over a period of nanoseconds, researchers can monitor parameters like the Root Mean Square Deviation (RMSD) of the ligand and protein atoms. A stable RMSD value over time suggests that the ligand remains securely bound in the active site. These simulations can also reveal dynamic changes in interactions, such as the formation and breaking of hydrogen bonds, providing a more realistic picture of the binding event. In studies of acetamide derivatives targeting the COX-2 enzyme, MD has been used to confirm the stability of the docked pose. researchgate.net
Table 3: Applications of Molecular Dynamics Simulations in Ligand Research
| Simulation Analysis | Information Gained | Relevance |
|---|---|---|
| Conformational Analysis | Identifies stable low-energy conformations of the ligand in different environments. | Understands the molecule's flexibility and the shapes it can adopt to bind to a target. nih.gov |
| RMSD Analysis | Measures the deviation of the ligand and protein structures from their initial positions over time. | Assesses the stability of the ligand-protein complex and the predicted binding mode. |
| Hydrogen Bond Analysis | Tracks the formation and lifetime of hydrogen bonds between the ligand and receptor. | Elucidates the key specific interactions that contribute to binding affinity. |
| Binding Free Energy Calculation | Computes the free energy of binding (e.g., using MM-PBSA/GBSA methods). | Provides a more accurate estimation of binding affinity compared to docking scores alone. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. frontiersin.org By identifying the key physicochemical properties or structural features (descriptors) that influence activity, QSAR models can be used to predict the activity of new, unsynthesized analogs, thereby guiding the design optimization process. nih.gov
Both 2D-QSAR and 3D-QSAR studies can be performed. 2D-QSAR models use descriptors calculated from the 2D structure, such as molecular weight, logP (lipophilicity), and topological indices. nih.gov 3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), require the 3D alignment of the molecules and use steric and electrostatic field descriptors to build the model. semanticscholar.org
For various series of acetamide derivatives, QSAR models have been successfully developed to predict activities such as HIF-1 inhibition and anti-influenza activity. semanticscholar.orgnih.gov The statistical quality of a QSAR model is assessed by parameters like the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the predictive ability for an external test set (pred_r²). nih.gov A robust and predictive QSAR model provides valuable insights into the structural requirements for enhanced activity, for instance, indicating where steric bulk or specific electronic properties are favorable or unfavorable. researchgate.net
Table 4: Statistical Parameters for Evaluating QSAR Model Performance
| Parameter | Description | Acceptable Value for a Good Model |
|---|---|---|
| r² (Correlation Coefficient) | Measures the goodness of fit for the training set data. | > 0.6 |
| q² (Cross-validated r²) | Measures the internal predictive ability of the model, determined by cross-validation. | > 0.5 |
| pred_r² (External r²) | Measures the predictive ability of the model on an external set of compounds not used in model generation. | > 0.6 |
Source: Adapted from general QSAR validation criteria. semanticscholar.orgnih.gov
Cheminformatics and Virtual Screening Applications for Analog Discovery
Cheminformatics combines computational methods with chemical information to solve problems in chemistry and drug discovery. A major application is virtual screening, a process used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. scispace.com This approach can significantly reduce the time and cost associated with finding new lead compounds.
The virtual screening workflow typically begins with the preparation of a large compound database, which can contain millions of molecules from sources like ZINC or PubChem. scispace.com This is followed by a structure-based virtual screening campaign, where molecular docking is used to assess the binding potential of each compound in the library against the protein target of interest. The screening is often performed in a hierarchical manner, starting with a fast, less accurate method (High-Throughput Virtual Screening, HTVS) to filter the initial library, followed by more accurate and computationally intensive docking methods (Standard Precision and Extra Precision) on the smaller, enriched set of hits. scispace.com
The top-ranked compounds, selected based on their docking scores and predicted binding interactions, are then considered for experimental testing. nih.gov This methodology has been applied to discover novel inhibitors for various targets by screening for new acetamide-containing scaffolds. mdpi.com By exploring vast chemical spaces computationally, virtual screening can identify novel analogs of this compound with potentially improved properties or different biological activities.
Table 5: Typical Workflow for Virtual Screening
| Step | Description | Purpose |
|---|---|---|
| 1. Target Preparation | A 3D structure of the protein target is obtained (e.g., from the Protein Data Bank) and prepared for docking. | To define the binding site and prepare the receptor for ligand docking. |
| 2. Ligand Library Preparation | Large databases of chemical compounds (e.g., ZINC, ChemDiv, PubChem) are compiled and prepared. scispace.commdpi.com | To create a diverse set of molecules to screen. |
| 3. High-Throughput Virtual Screening (HTVS) | A rapid docking method is used to screen the entire library and remove non-binders. | To quickly reduce the number of candidate molecules to a manageable size. |
| 4. Standard/Extra Precision (SP/XP) Docking | More accurate docking protocols are applied to the subset of hits from HTVS. | To refine the ranking of potential hits based on more rigorous scoring. |
| 5. Hit Selection and Post-processing | The top-ranked compounds are selected based on docking score, visual inspection of binding modes, and other criteria (e.g., ADME properties). | To identify the most promising candidates for experimental validation. |
Advanced Analytical and Spectroscopic Characterization Techniques in 2 4 2 Aminoethoxy Phenyl Acetamide Research
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of 2-[4-(2-Aminoethoxy)phenyl]acetamide. Unlike standard mass spectrometry, HRMS provides extremely accurate mass measurements, typically to within a few parts per million (ppm), which allows for the confident determination of the elemental composition of the molecule.
In the analysis of this compound, electrospray ionization (ESI) is a commonly utilized soft ionization technique that allows the molecule to be ionized intact, typically by protonation to form the [M+H]⁺ ion. The high-resolution mass analyzer then separates these ions based on their mass-to-charge ratio (m/z) with exceptional precision.
Table 1: Predicted HRMS Data for this compound
| Molecular Formula | Ion Species | Calculated m/z |
|---|---|---|
| C₁₀H₁₄N₂O₂ | [M+H]⁺ | 195.1133 |
The accurate mass measurement obtained from HRMS is critical for distinguishing this compound from other compounds with the same nominal mass but different elemental compositions. This level of certainty is fundamental in synthetic chemistry and quality control to verify the successful synthesis of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Architecture (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed molecular structure of this compound in solution. Both ¹H NMR and ¹³C NMR are employed to map out the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the protons of the ethoxy group, the methylene (B1212753) protons of the acetamide (B32628) moiety, and the amine and amide protons. The para-substitution on the aromatic ring would result in a characteristic splitting pattern for the aromatic protons.
¹³C NMR Spectroscopy: This method provides information about the different carbon environments within the molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon (e.g., aromatic, aliphatic, carbonyl).
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | 6.8 - 7.2 | 115 - 130 |
| C-O (Aromatic) | - | 155 - 160 |
| C-CH₂ (Aromatic) | - | 128 - 132 |
| O-CH₂ | 3.9 - 4.1 | 65 - 70 |
| N-CH₂ | 2.9 - 3.1 | 40 - 45 |
| CH₂-C=O | 3.4 - 3.6 | 42 - 47 |
| C=O | - | 170 - 175 |
| NH₂ | Variable | - |
Note: The data in this table is predictive and based on typical chemical shift values for similar functional groups and structures. Actual experimental values may vary depending on the solvent and other experimental conditions.
By analyzing the chemical shifts, integration of the signals (for ¹H NMR), and coupling patterns, a complete picture of the molecular connectivity of this compound can be constructed.
Infrared (IR) and UV-Vis Spectroscopy for Functional Group Analysis
Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. When this compound is exposed to infrared radiation, its chemical bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's functional groups.
Key expected vibrational bands for this compound would include:
N-H stretching: from the primary amine and the secondary amide, typically appearing as one or two sharp bands in the region of 3300-3500 cm⁻¹.
C-H stretching: from the aromatic and aliphatic portions of the molecule, appearing around 2850-3100 cm⁻¹.
C=O stretching: from the amide carbonyl group, which is a strong and sharp absorption band typically found in the range of 1630-1690 cm⁻¹.
C-O stretching: from the ether linkage, usually observed in the 1000-1300 cm⁻¹ region.
Aromatic C=C stretching: appearing as several bands in the 1450-1600 cm⁻¹ region.
UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The presence of the phenyl ring in this compound is expected to give rise to characteristic absorption bands in the ultraviolet region, typically around 200-300 nm. The exact position and intensity of these bands can be influenced by the substituents on the aromatic ring and the solvent used for the analysis.
X-ray Crystallography for Solid-State Structural Determination
While specific crystallographic data for this compound was not found, a study on the closely related compound, N-[4-(2-Morpholinoethoxy)phenyl]acetamide monohydrate, provides valuable insights into the likely solid-state structure. researchgate.net In this related structure, the acetamide unit and the phenyl ring are nearly coplanar. researchgate.net It is reasonable to expect a similar planar arrangement in this compound.
Furthermore, X-ray crystallography can reveal details about intermolecular interactions, such as hydrogen bonding, which play a crucial role in the crystal packing and the physical properties of the solid material. For this compound, the presence of the amine and amide groups suggests the potential for extensive hydrogen bonding networks in the crystal lattice.
Table 3: Expected Crystal System and Space Group for Acetamide Derivatives
| Derivative | Crystal System | Space Group | Reference |
|---|
Note: This table presents data for a related compound to provide an expectation for the crystallographic properties of this compound.
Advanced Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, LC-MS)
Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for determining the purity of a sample and for quantifying the amount of the compound present. A reversed-phase HPLC method would likely be employed, where a nonpolar stationary phase is used with a polar mobile phase. Under these conditions, this compound would be separated from any impurities based on differences in their polarity and affinity for the stationary phase. The retention time of the compound is a characteristic property under a specific set of chromatographic conditions.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. This hyphenated technique is particularly useful for identifying impurities in a sample. As the components of a mixture are separated by the HPLC system, they are introduced into the mass spectrometer, which provides mass information for each separated peak. This allows for the tentative identification of impurities even at very low levels. The synthesis of related acetamide compounds has been monitored and the products characterized using LC-MS. nih.gov
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Chemical Biology Applications and Research Probes Development Based on 2 4 2 Aminoethoxy Phenyl Acetamide
Development of Fluorescent and Affinity Probes from Phenylacetamide Scaffolds
The development of fluorescent and affinity probes is a cornerstone of chemical biology, enabling the visualization and interrogation of biological molecules in their native environment. The phenylacetamide scaffold provides a robust framework for the design of such probes.
Fluorescent probes are molecules that can absorb light at a specific wavelength and emit it at a longer wavelength. By attaching a fluorophore to a molecule that binds to a specific biological target, researchers can visualize the location and dynamics of that target within cells or tissues. The 2-[4-(2-Aminoethoxy)phenyl]acetamide structure is well-suited for conversion into fluorescent probes. The terminal amino group offers a convenient handle for conjugation with a wide variety of fluorophores using standard bioconjugation chemistries. For instance, amine-reactive dyes such as fluorescein (B123965) isothiocyanate (FITC) or derivatives of rhodamine and cyanine (B1664457) dyes can be readily coupled to the aminoethoxy side chain.
A notable example of a fluorescent probe based on a related arylacetamide scaffold is a FITC conjugate of a 2-(3,4-dichlorophenyl)-N-methyl-N-[1-(3- or 4-aminophenyl)-2-(1-pyrrolidinyl)ethyl]acetamide derivative. This probe was successfully used for the direct and selective staining of kappa opioid receptors in mouse microglial cells nih.gov. The study highlighted the importance of incorporating hydrophilic linkers, such as a tetraglycyl chain, between the pharmacophore and the fluorophore to reduce nonspecific binding and improve probe performance nih.gov. This principle could be directly applied to probes derived from this compound to enhance their specificity.
Affinity probes are designed to bind tightly and specifically to a target molecule, often forming a covalent bond upon activation (photoaffinity probes) or through a reactive group. These probes are invaluable for identifying the binding partners of small molecules and for mapping ligand-binding sites on proteins. The phenylacetamide core of this compound can be systematically modified to incorporate photoreactive groups, such as diazirenes or benzophenones, which upon irradiation with UV light, form a covalent bond with nearby molecules. Additionally, a "tag" or "handle," like biotin (B1667282) or an alkyne group for click chemistry, can be included in the probe's structure to facilitate the enrichment and identification of labeled proteins.
The design of such probes requires a careful balance between maintaining the affinity of the parent molecule for its target and incorporating the necessary functionalities for cross-linking and detection. The modular nature of the this compound scaffold allows for a systematic exploration of these modifications to develop potent and selective affinity probes.
Applications in Target Identification and Validation Methodologies
A primary challenge in drug discovery is the identification and validation of the biological targets through which a small molecule exerts its effects. Chemical probes based on the this compound scaffold can be powerful tools in this endeavor.
Target identification often involves using an affinity probe to "fish out" its binding partners from a complex biological sample, such as a cell lysate. In a typical workflow, a biotinylated affinity probe derived from this compound would be incubated with the sample. After binding to its target, the probe-target complex can be captured on streptavidin-coated beads. Unbound proteins are washed away, and the captured proteins are then eluted and identified using techniques like mass spectrometry. This approach, known as affinity chromatography, can efficiently isolate and identify the specific proteins that interact with the small molecule.
Photoaffinity labeling (PAL) is another powerful technique for target identification that can be employed with probes derived from the phenylacetamide scaffold. A photoaffinity probe, upon binding to its target, is activated by light to form a covalent bond, permanently tagging the target protein. If the probe also contains a reporter tag, such as biotin, the tagged proteins can be enriched and identified. This method is particularly useful for capturing transient or low-affinity interactions that might be missed by traditional affinity pull-down experiments. The design of cell-permeable photoaffinity probes allows for the capture of protein targets within living cells, providing a more accurate snapshot of the drug's interactions in a physiological context nih.gov.
Once a potential target is identified, it must be validated to confirm that it is indeed responsible for the observed biological effects of the compound. Fluorescent probes can be used in target validation by demonstrating target engagement in cells. For example, a fluorescently labeled derivative of this compound could be used in techniques like fluorescence polarization or fluorescence resonance energy transfer (FRET) to quantify the binding of the compound to its target protein in vitro or in living cells. Such assays are crucial for confirming that the molecule interacts with the identified target at relevant concentrations.
| Probe Type | Application | Methodology | Information Gained |
| Fluorescent Probe | Target Localization | Confocal Microscopy, Flow Cytometry | Subcellular localization and expression levels of the target. |
| Affinity Probe (Biotinylated) | Target Identification | Affinity Chromatography, Mass Spectrometry | Identification of direct binding partners of the compound. |
| Photoaffinity Probe | Target Identification | Photoaffinity Labeling, Mass Spectrometry | Covalent capture and identification of binding partners, including transient interactors. |
| Fluorescent Probe | Target Validation | Fluorescence Polarization, FRET | Confirmation and quantification of target engagement in vitro and in cells. |
Utility in Mechanistic Biological Pathway Delineation
Understanding the mechanism of action of a bioactive compound often requires dissecting its effects on complex biological pathways. Chemical probes derived from this compound can aid in delineating these pathways by allowing researchers to track the compound's interactions and downstream effects.
By identifying the direct binding target of a molecule, researchers can place it within a known signaling or metabolic pathway. For instance, if an affinity probe based on this compound pulls down a specific kinase, it suggests that the compound may be a kinase inhibitor. This hypothesis can then be tested using enzymatic assays and by examining the phosphorylation status of known substrates of that kinase within cells.
Fluorescent probes can be used to visualize the compound's journey through the cell and its accumulation in specific organelles. For example, chemical probes derived from opioid alkaloids have been used to show that these molecules primarily localize to the lysosome in various cell lines nih.govresearchwithrutgers.com. This information can provide crucial clues about the compound's mechanism of action and potential off-target effects. Similarly, a fluorescent version of this compound could be synthesized to track its intracellular distribution and determine if it co-localizes with its identified target protein.
Furthermore, the development of "smart" fluorescent probes, whose fluorescence is quenched until they bind to their target, can provide a direct readout of target engagement in real-time within living cells. Such probes can be used to study the kinetics of target binding and how this is affected by other cellular events or competing ligands. This level of detailed mechanistic insight is invaluable for understanding how a small molecule perturbs biological systems.
Future Research Directions and Unexplored Avenues for 2 4 2 Aminoethoxy Phenyl Acetamide
Development of Novel Synthetic Methodologies and Scalability
The advancement of novel synthetic methodologies is crucial for the efficient and scalable production of 2-[4-(2-Aminoethoxy)phenyl]acetamide and its analogs. Future research in this area could focus on several key aspects to improve upon existing synthetic strategies. One promising avenue is the exploration of multi-component reactions, which allow for the synthesis of complex molecules in a single step from three or more reactants, thereby increasing efficiency and reducing waste. arkat-usa.org The development of such a reaction for this particular acetamide (B32628) could significantly streamline its production.
Furthermore, the principles of green chemistry are increasingly integral to modern synthetic chemistry. Future synthetic routes for this compound should aim to utilize more environmentally benign solvents, reduce the number of reaction steps, and employ catalytic processes to minimize the generation of stoichiometric byproducts. For instance, the use of solid-supported catalysts could facilitate easier product purification and catalyst recycling, contributing to a more sustainable and scalable process.
The scalability of any synthetic process is a critical consideration for potential industrial applications. Research into continuous flow chemistry for the synthesis of this compound could offer significant advantages over traditional batch processing. Flow chemistry often allows for better control over reaction parameters, improved safety, and higher throughput, all of which are essential for large-scale production.
| Potential Improvement | Methodology | Anticipated Benefits |
| Increased Efficiency | Multi-component Reactions | Reduced reaction steps, time, and resource savings. |
| Sustainability | Green Chemistry Principles | Use of safer solvents, reduced waste, and energy efficiency. |
| Scalability | Continuous Flow Chemistry | Enhanced control, improved safety, and higher production volume. |
Application of Advanced Mechanistic Elucidation Techniques
A thorough understanding of the reaction mechanisms involved in the synthesis and biological activity of this compound is fundamental for its optimization and the design of novel analogs. The application of advanced mechanistic elucidation techniques will be instrumental in gaining these deeper insights.
Spectroscopic techniques such as in-situ infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy can provide real-time information about the formation and consumption of intermediates during a chemical reaction. This data is invaluable for understanding the reaction pathway and identifying potential bottlenecks or side reactions.
Computational chemistry, particularly density functional theory (DFT) studies, can be employed to model reaction pathways and transition states. nih.gov These theoretical calculations can provide detailed energetic and structural information that is often difficult to obtain through experimental methods alone. For instance, DFT could be used to investigate the electronic properties of this compound and its interactions with biological targets. nih.gov Quantum mechanics metadynamics simulations can also be a powerful tool for elucidating complex reaction mechanisms, such as hydrolysis. ugent.be
The use of advanced analytical techniques like mass spectrometry coupled with isotopic labeling can help to trace the fate of individual atoms throughout a reaction, providing definitive evidence for proposed mechanisms.
| Technique | Information Gained | Impact on Research |
| In-situ Spectroscopy (IR, NMR) | Real-time monitoring of reactants, intermediates, and products. | Optimization of reaction conditions and identification of side products. |
| Computational Chemistry (DFT) | Energetics and structures of transition states and intermediates. | Rational design of more efficient synthetic routes and novel analogs. |
| Mass Spectrometry with Isotopic Labeling | Tracing of atomic pathways in a reaction. | Unambiguous determination of reaction mechanisms. |
Integration with High-Throughput Screening and Artificial Intelligence in Compound Design
The integration of high-throughput screening (HTS) and artificial intelligence (AI) presents a transformative approach to the discovery and design of new compounds based on the this compound scaffold. frontiersin.orgresearchgate.net HTS allows for the rapid testing of large libraries of compounds for a specific biological activity. nih.gov This can be particularly useful for identifying new therapeutic applications for analogs of this compound.
AI and machine learning algorithms can be trained on existing data to predict the biological activity and physicochemical properties of novel compounds. mdpi.com This in silico approach can significantly reduce the time and cost associated with drug discovery by prioritizing the synthesis and testing of the most promising candidates. nih.gov For example, AI can be used to develop quantitative structure-activity relationship (QSAR) models to predict the efficacy of new derivatives. researchgate.net
De novo drug design, powered by AI, can generate entirely new molecular structures with desired properties. researchgate.net By providing the this compound scaffold as a starting point, these algorithms could design novel analogs with improved potency, selectivity, or pharmacokinetic profiles. Deep learning methods have shown particular promise in predicting molecular properties and generating desired molecules. researchgate.net
| Technology | Application | Potential Outcome |
| High-Throughput Screening (HTS) | Rapidly screen large compound libraries for biological activity. | Discovery of new therapeutic uses for analogous structures. |
| Artificial Intelligence (AI) / Machine Learning (ML) | Predict biological activity and properties of new compounds. | Accelerated and more cost-effective drug discovery process. |
| De Novo Drug Design | Generate novel molecular structures with desired characteristics. | Creation of optimized analogs with enhanced therapeutic potential. |
Exploration of New Biological Systems and Pathways for Fundamental Understanding of Analogous Structures
To fully comprehend the potential of this compound and its derivatives, it is essential to explore their effects in a wide range of biological systems and pathways. This exploration can lead to a more fundamental understanding of how such structures interact with biological molecules and could uncover previously unknown therapeutic applications.
Investigating the effects of these compounds in different disease models, beyond their initial intended use, could reveal novel activities. For instance, many compounds initially developed for one purpose have been successfully repurposed for other indications. The acetamide nucleus is present in compounds with a diverse range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.net
Furthermore, studying the interactions of these molecules with a broader array of biological targets, such as different receptors, enzymes, and ion channels, could provide a more complete picture of their pharmacological profile. This could involve screening against panels of known biological targets or using chemoproteomics approaches to identify unknown binding partners. The exploration of how these compounds influence various signaling pathways within the cell can also provide crucial insights into their mechanisms of action.
Understanding the structure-activity relationships of analogous compounds is also critical. For example, research on other phenylacetamide derivatives has shed light on their potential as anticancer agents and FVIIa inhibitors. ijper.orgnih.gov The study of how systematic structural modifications to the this compound scaffold affect biological activity can guide the design of more potent and selective molecules.
| Research Area | Objective | Significance |
| New Disease Models | Identify novel therapeutic applications. | Potential for drug repurposing and addressing unmet medical needs. |
| Broader Target Screening | Uncover new mechanisms of action and off-target effects. | Enhanced understanding of the compound's pharmacology and safety profile. |
| Pathway Analysis | Elucidate the downstream effects of compound binding. | Deeper insight into the biological consequences of target engagement. |
| Structure-Activity Relationship Studies | Inform the design of more effective and specific analogs. | Rational optimization of the chemical scaffold for improved therapeutic properties. |
Q & A
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodology :
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods for weighing and synthesis.
- Spill Management : Neutralize with absorbent materials (vermiculite) and dispose as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
